5-Chloro-7-fluoro-1H-indazole
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Overview
Description
5-Chloro-7-fluoro-1H-indazole: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of both chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-fluoro-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another approach is the Cu(OAc)2-catalyzed reaction, which involves the formation of an N–N bond in the presence of oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-fluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-7-fluoro-1H-indazole is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new chemical entities with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with biological targets effectively .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
5-Chloro-1H-indazole: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-Fluoro-1H-indazole:
5-Bromo-7-fluoro-1H-indazole:
Uniqueness: 5-Chloro-7-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activity. This dual substitution pattern allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Biological Activity
5-Chloro-7-fluoro-1H-indazole is a member of the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
This compound is characterized by a bicyclic structure that includes a fused benzene and nitrogen-containing ring. The presence of chlorine and fluorine substituents at specific positions enhances its chemical reactivity and biological activity.
- Molecular Formula : C7H5ClF
- Molecular Weight : Approximately 159.57 g/mol
The unique substitution pattern significantly influences the compound's interaction with biological targets, making it a subject of interest in drug development.
Target Interactions
Indazole derivatives, including this compound, are known to interact with various biological targets, particularly kinases involved in cell signaling pathways. These interactions can lead to modulation of key cellular processes such as:
- Cell Cycle Regulation : By inhibiting kinases like Chk1 and Chk2, these compounds may disrupt cell cycle progression, making them potential candidates for cancer therapy.
- Inflammatory Response : Some studies suggest that indazole derivatives can inhibit the production of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha (TNF-α), indicating potential applications in treating inflammatory diseases .
Biochemical Pathways
The compound's ability to modulate kinase activity suggests involvement in several critical biochemical pathways:
- Apoptosis : Indazole derivatives may promote apoptosis in cancer cells through their effects on survival signaling pathways.
- Cell Volume Regulation : By interacting with human serum/glucocorticoid-regulated kinase (h-SGK), these compounds may influence cell volume homeostasis.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic properties include:
- Absorption : The compound's lipophilicity, influenced by halogen substituents, may enhance absorption across biological membranes.
- Distribution : The distribution characteristics can affect its bioavailability and therapeutic efficacy.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes for this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives. For instance:
- Study on Kinase Inhibition : A study demonstrated that certain indazoles could effectively inhibit c-MET kinase, a target in various cancers. The binding affinity was significantly improved by specific substitutions at the 3 and 5 positions of the indazole ring .
- Cell Line Studies : In vitro experiments revealed that this compound exhibited cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
Research has also indicated that indazole derivatives can modulate inflammatory responses:
- Inhibition of TNF-α Production : A study showed that specific indazoles could reduce TNF-α levels in macrophages, suggesting their utility in treating autoimmune disorders.
- Impact on Prostaglandin Synthesis : Indazoles have been reported to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, further supporting their anti-inflammatory properties .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-chloro-7-fluoro-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFNAXRIKNXMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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